molecular formula C7H4Br2N2 B178526 6,8-Dibromoimidazo[1,2-A]pyridine CAS No. 1202450-63-2

6,8-Dibromoimidazo[1,2-A]pyridine

Cat. No.: B178526
CAS No.: 1202450-63-2
M. Wt: 275.93 g/mol
InChI Key: UPNQBHMDTPKBDP-UHFFFAOYSA-N
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Description

6,8-Dibromoimidazo[1,2-A]pyridine is a heterocyclic compound with the molecular formula C7H4Br2N2 It is a derivative of imidazo[1,2-A]pyridine, characterized by the presence of two bromine atoms at the 6th and 8th positions of the imidazo[1,2-A]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromoimidazo[1,2-A]pyridine typically involves the bromination of imidazo[1,2-A]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to maintain product consistency and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Double Suzuki-Miyaura couplings under microwave irradiation significantly enhance reaction efficiency. For example:

SubstrateBoronic Acid/EstersCatalyst SystemConditionsYieldSource
6,8-Dibromoimidazo[1,2-a]pyridinePhenylboronic acidPd(OAc)₂/XantPhosDioxane, 100°C, 12 h44%
6,8-Dibromoimidazo[1,2-a]pyridine4-Fluorophenylboronic acidPd₂(dba)₃/XantPhosDioxane, 100°C, 5 h78%
6,8-Dibromoimidazo[1,2-a]pyridinePyridinylboronatePd(PPh₃)₄/Cs₂CO₃Dioxane, 85°C, 12 h34%

Key Findings :

  • Microwave heating reduces reaction times (≤1 hour) and improves yields compared to conventional methods .
  • Electron-deficient boronic acids (e.g., 4-fluorophenyl) enhance coupling efficiency due to reduced steric hindrance .

Buchwald-Hartwig Amination

Arylamine derivatives are synthesized via Pd-catalyzed C–N bond formation:

SubstrateAmineCatalyst SystemConditionsYieldSource
6,8-Dibromoimidazo[1,2-a]pyridine5-(4-Methylpiperazin-1-yl)pyridin-2-aminePd₂(dba)₃/XantPhosDioxane, 100°C, 12 h44%
6,8-Dibromoimidazo[1,2-a]pyridinetert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylatePd₂(dba)₃/XantPhosDioxane, 100°C, 5 h78%

Key Findings :

  • Cs₂CO₃ as a base improves catalytic turnover .
  • Bulky ligands (e.g., XantPhos) mitigate side reactions in sterically demanding systems .

Nucleophilic Substitution Reactions

Bromine substituents undergo nucleophilic displacement under mild conditions:

SubstrateNucleophileConditionsProductYieldSource
6,8-Dibromoimidazo[1,2-a]pyridineBenzylthiolToluene, DIPEA, 100°C, 2 h8-(Benzylthio)-6-chloroimidazo[1,2-a]pyridine66%
6,8-Dibromoimidazo[1,2-

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Complex Synthesis: 6,8-Dibromoimidazo[1,2-A]pyridine serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its dual bromination enhances its reactivity, allowing for various substitution and coupling reactions .

2. Biology:

  • Biochemical Probes: The compound is used in biological research to study biochemical pathways and as a probe in assays. It has shown potential as a scaffold for designing inhibitors targeting specific proteins involved in cancer and other diseases .

3. Pharmaceutical Development:

  • Drug Discovery: Research has indicated that derivatives of imidazo[1,2-A]pyridine exhibit significant biological activities, including antibacterial and anticancer properties. For instance, the development of bromodomain inhibitors targeting CBP and EP300 has been facilitated by utilizing this compound .

Case Studies

Study Description Findings
Bromodomain Inhibitors Investigated the use of imidazo[1,2-a]pyridine derivatives as inhibitors for CBP bromodomain.Compounds showed selective micromolar inhibitory activity against CBP with improved potency when specific substituents were introduced .
Synthetic Methodology Developed a microwave-assisted double Suzuki-Miyaura cross-coupling reaction starting from this compound.This method allows for the introduction of various substituents at the 6 and 8 positions, broadening the potential for synthesizing new bioactive compounds .
Anticancer Activity Explored the anticancer potential of imidazo[1,2-a]pyridine derivatives.Certain derivatives exhibited significant inhibitory activity against cancer cell lines, indicating their potential use in therapeutic applications .

Comparison with Related Compounds

Compound Structure Applications
6-Bromoimidazo[1,2-A]pyridineMono-brominated derivativeSimilar reactivity but fewer applications due to reduced functionalization potential.
Imidazo[1,2-A]pyridineParent compound without brominationUsed as a precursor in various synthetic routes; less reactive than dibrominated derivatives.

Mechanism of Action

The mechanism of action of 6,8-Dibromoimidazo[1,2-A]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    6-Bromoimidazo[1,2-A]pyridine: A mono-brominated derivative with similar chemical properties but different reactivity and applications.

    Imidazo[1,2-A]pyridine: The parent compound without bromine substitution, used as a precursor in various synthetic routes.

Uniqueness: 6,8-Dibromoimidazo[1,2-A]pyridine is unique due to the presence of two bromine atoms, which significantly influence its chemical behavior and potential applications. The dual bromination enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry.

Biological Activity

6,8-Dibromoimidazo[1,2-A]pyridine is a derivative of the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. The unique chemical structure of imidazo[1,2-a]pyridines allows for various modifications that can enhance their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features two bromine substituents at the 6 and 8 positions of the imidazo[1,2-a]pyridine core. This structural modification is significant as it influences the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various substituted imidazo[1,2-a]pyridines demonstrate activity against both Gram-positive and Gram-negative bacteria. The introduction of bromine atoms in this compound is hypothesized to enhance its binding affinity to bacterial enzymes, thereby increasing its antimicrobial efficacy .

Anticancer Properties

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively documented. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis through mitochondrial pathways . Specifically, compounds like this compound have been noted for their ability to inhibit key signaling pathways involved in tumor growth and metastasis.

Antiviral Effects

Emerging studies suggest that imidazo[1,2-a]pyridine derivatives may also possess antiviral properties. The compound's ability to interfere with viral replication mechanisms has been highlighted in several studies. For instance, docking studies indicate that these compounds can bind effectively to viral proteins essential for replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the imidazo[1,2-a]pyridine scaffold can significantly impact its pharmacological profile. For example:

Substituent PositionEffect on Activity
6 and 8 (Bromine)Enhanced antimicrobial and anticancer activity
4 (Alkyl groups)Increased lipophilicity leading to improved cell membrane penetration
3 (Hydroxyl group)Potentially increases hydrogen bonding with target proteins

Case Studies

Several case studies have explored the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Anticancer Activity : A study by Farag et al. demonstrated that several synthesized imidazopyridine derivatives exhibited significant cytotoxicity against the MCF-7 cell line. The study highlighted the role of electron-withdrawing groups in enhancing anticancer activity .
  • Antimicrobial Efficacy : Salhi et al. reported on dihydro-imidazopyridine derivatives showing broad-spectrum antibacterial activity against both wild-type and resistant strains. The study emphasized the importance of substituent variations in enhancing antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for preparing 6,8-dibromoimidazo[1,2-a]pyridine?

  • Methodological Answer : The synthesis typically involves halogenation of the imidazo[1,2-a]pyridine core. A copper-catalyzed three-component coupling (TCC) reaction is a robust approach, combining 2-aminopyridines, arylaldehydes, and alkynes under inert conditions (e.g., nitrogen atmosphere) at 80–100°C . Bromination at the 6 and 8 positions is achieved using bromine sources like N-bromosuccinimide (NBS) in dichloromethane or acetic acid, with reaction monitoring via TLC and NMR .

Q. How are structural and purity analyses conducted for this compound?

  • Methodological Answer : Characterization relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and bromine positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve non-planar conformations and intermolecular interactions (e.g., π-stacking, C–H⋯N bonds) .
  • Elemental analysis to verify purity (>95%) .

Q. What are the key reaction mechanisms for introducing substituents to the imidazo[1,2-a]pyridine scaffold?

  • Methodological Answer : Substituent introduction often employs:

  • Suzuki-Miyaura coupling for aryl/heteroaryl groups at the 2- or 3-position, using Pd catalysts and boronic acids .
  • Condensation reactions with α-haloketones or 1,3-dicarbonyl compounds to form fused rings .
  • Halogen-lithium exchange for regioselective functionalization .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Axial chirality can be introduced via asymmetric multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, using chiral phosphoric acid catalysts (e.g., SPINOL-derived) to achieve enantiomeric excess (ee) >90% . Post-synthetic derivatization (e.g., spirocyclization) further diversifies stereochemistry .

Q. What strategies resolve contradictions in reported biological activities of 6,8-dibromo derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) arise from substituent effects and assay conditions. Systematic SAR studies should:

  • Vary substituents at positions 2 and 3 while keeping the 6,8-dibromo core constant.
  • Use standardized assays (e.g., MIC for antimicrobial activity; IC₅₀ in MTT assays for cytotoxicity) .
  • Employ computational tools (e.g., DFT, molecular docking) to correlate electronic properties (HOMO/LUMO gaps) with activity .

Q. How do non-planar conformations of imidazo[1,2-a]pyridines influence their pharmacological properties?

  • Methodological Answer : Non-planarity, confirmed via X-ray crystallography and DFT calculations, enhances π-stacking with biological targets (e.g., kinase ATP-binding pockets). Solvent-dependent conformational analysis (e.g., in DMSO vs. 1,4-dioxane) reveals stabilization of bioactive conformers .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

  • Methodological Answer : Key challenges include:

  • Byproduct formation during bromination (e.g., over-halogenation). Mitigate via slow reagent addition and temperature control (0–5°C).
  • Catalyst deactivation in cross-coupling reactions. Use Pd/C or ligand-stabilized catalysts (e.g., XPhos) .
  • Scale-up purification : Employ flash chromatography or recrystallization in ethanol/water mixtures .

Properties

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNQBHMDTPKBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632698
Record name 6,8-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202450-63-2
Record name 6,8-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,8-Dibromoimidazo[1,2-A]pyridine
6,8-Dibromoimidazo[1,2-A]pyridine
6,8-Dibromoimidazo[1,2-A]pyridine
6,8-Dibromoimidazo[1,2-A]pyridine
6,8-Dibromoimidazo[1,2-A]pyridine
6,8-Dibromoimidazo[1,2-A]pyridine

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